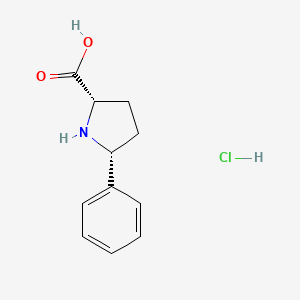

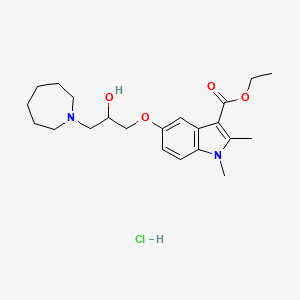

cis-5-Phenyl proline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Cis-5-Phenyl prolinates with electrophilic substituents at the fourth position of a pyrrolidine ring were synthesized by 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This efficient and straightforward synthetic procedure has made the cis-5-phenyl proline scaffold a popular choice for the construction of potential inhibitors .Molecular Structure Analysis

The unique ability of proline to adopt both cis and trans conformations in significant abundance is rooted from the steric hindrance of these two forms being similar, which is different from that in linear residues .Chemical Reactions Analysis

The reaction of pyrrolidine with the carbonyl donor can give enamine that could proceed reaction with the re-face of the aldehydes to give the iminium ion . The latter can undergo hydrolysis to afford chiral β-hydroxyketone .科学的研究の応用

Antibacterial Agents

Cis-5-Phenyl proline hydrochloride: has been investigated as a scaffold for the synthesis of mechanism-based inhibitors targeting the Staphylococcus aureus sortase SrtA isoform . Sortases are cysteine transpeptidases that link surface proteins to peptidoglycan, allowing their display on the bacterial surface. Inhibiting SrtA could disrupt the assembly of surface proteins, potentially leading to antibacterial effects.

Antivirulence Agents

By irreversibly modifying the enzyme Cys184 of SrtA, 4-vinylsulfonyl 5-phenyl prolinates inhibit S. aureus sortase SrtA. These compounds could serve as antivirulence agents, preventing the display of microbial surface components that contribute to staphylococcal disease .

Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a high-priority problematic pathogen due to its high incidence, substantial morbidity, and virulence factors that evade typical antimicrobial therapy. Investigating cis-5-Phenyl proline hydrochloride as an inhibitor provides a potential avenue for combating MRSA infections .

Surface Protein Adhesion

Surface proteins play a crucial role in bacterial adhesion to host cells and tissue invasion. Sortases, including SrtA, are involved in linking these surface proteins to the bacterial envelope. Inhibiting SrtA using compounds derived from cis-5-Phenyl proline hydrochloride could impact bacterial adhesion mechanisms .

Novel Drug Candidates

The lack of novel drug candidates with new mechanisms of action poses a challenge in treating S. aureus infections. Exploring cis-5-Phenyl proline hydrochloride derivatives as potential inhibitors offers a fresh perspective for drug development .

Gram-Positive Organisms

Beyond S. aureus, other gram-positive bacteria also utilize sortases for surface protein incorporation. Investigating the effects of cis-5-Phenyl proline hydrochloride derivatives on these organisms could reveal broader applications .

作用機序

Target of Action

The primary target of cis-5-Phenyl proline hydrochloride is the Staphylococcus aureus sortase SrtA isoform . This enzyme plays a crucial role in the pathogenicity and virulence of Staphylococcus aureus, a gram-positive bacterium responsible for various infections .

Mode of Action

cis-5-Phenyl prolinates, which include cis-5-Phenyl proline hydrochloride, inhibit Staphylococcus aureus sortase SrtA irreversibly . They achieve this by modifying the enzyme Cys184 . This modification disrupts the normal function of the enzyme, thereby inhibiting the bacterium’s ability to cause disease .

Biochemical Pathways

The action of cis-5-Phenyl proline hydrochloride affects the biochemical pathways associated with the surface proteins of Staphylococcus aureus . These surface proteins, which are substrates of sortases, are crucial for the bacterium’s adhesion to host cells and invasion of tissues . By inhibiting sortase SrtA, cis-5-Phenyl proline hydrochloride disrupts these pathways, reducing the bacterium’s pathogenicity and virulence .

Result of Action

The result of cis-5-Phenyl proline hydrochloride’s action is a reduction in the pathogenicity and virulence of Staphylococcus aureus . By inhibiting sortase SrtA, the compound prevents the bacterium from effectively adhering to host cells and invading tissues . This makes it a potential candidate for the development of antibacterials and antivirulence agents .

特性

IUPAC Name |

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-UXQCFNEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-5-Phenyl proline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)